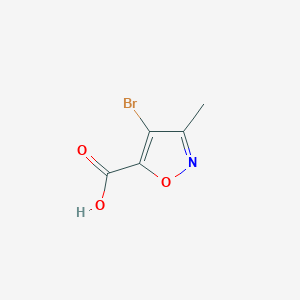
3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride is a compound belonging to the azetidine class of chemicals. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride typically involves the [2+2] cycloaddition reactions, which are efficient for creating functionalized azetidines . The use of bases like potassium carbonate (K2CO3) in solvents such as acetonitrile/methanol (MeCN/MeOH) can provide high yields of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
作用机制
The mechanism of action of 3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different functional groups.
3-Hydroxyazetidine: Contains a hydroxyl group, leading to different chemical properties and reactivity.
N-Methylazetidine: A methylated derivative with distinct biological activities.
Uniqueness
3-(2-Isopropylphenyl)azetidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
3-(2-propan-2-ylphenyl)azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9(2)10-5-3-4-6-11(10)13(12(15)16)7-14-8-13;/h3-6,9,14H,7-8H2,1-2H3,(H,15,16);1H |
InChI 键 |
LRXSOHZPOHEYIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1C2(CNC2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)
![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)








![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)


